Cas no 273399-94-3 (Fmoc-(s)-3-amino-2-(phenylsulfonylamino)-propionic acid)

Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid is a protected amino acid derivative widely used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The phenylsulfonyl (PhSO₂) moiety on the secondary amine enhances stability during solid-phase peptide synthesis (SPPS) and minimizes side reactions. This compound is particularly valuable for introducing sulfonamide-linked modifications into peptide backbones, offering structural diversity and functionalization opportunities. Its high purity and compatibility with standard SPPS protocols make it a reliable building block for advanced peptide research and drug development. The stereochemical integrity (S-configuration) ensures precise control over peptide conformation and bioactivity.
Fmoc-(s)-3-amino-2-(phenylsulfonylamino)-propionic acid structure
273399-94-3 structure
Product Name:Fmoc-(s)-3-amino-2-(phenylsulfonylamino)-propionic acid
CAS No:273399-94-3
MF:C24H22N2O6S
MW:466.506285190582
MDL:MFCD04112690
CID:253076
PubChem ID:2756171
Update Time:2025-10-31

Fmoc-(s)-3-amino-2-(phenylsulfonylamino)-propionic acid Chemical and Physical Properties

Names and Identifiers

    • L-Alanine,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-N-(phenylsulfonyl)-
    • (2S)-2-(aminomethyl)-2-(benzenesulfonamido)-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid
    • FMOC-(S)3-AMINO-2-(PHENYLSULFONYLAMINO)PROPIONIC ACID,
    • N3-Fmoc-N2-benzenesulfonyl-L-2,3-diaminopropionic acid
    • MFCD04112690
    • (2S)-2-(benzenesulfonamido)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
    • (S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-(phenylsulfonamido)propanoic acid
    • (2s)-2-Benzenesulfonamido-3-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • EN300-317481
    • Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid
    • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(phenylsulfonamido)propanoic acid
    • CS-0215990
    • E70684
    • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(phenylsulfonamido)propanoicacid
    • 273399-94-3
    • (S)-FMOC-3-AMINO-2-(PHENYLSULFONYLAMINO)-PROPIONIC ACID
    • Fmoc-(s)-3-amino-2-(phenylsulfonylamino)-propionic acid
    • MDL: MFCD04112690
    • Inchi: 1S/C24H22N2O6S/c27-23(28)22(26-33(30,31)16-8-2-1-3-9-16)14-25-24(29)32-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,26H,14-15H2,(H,25,29)(H,27,28)/t22-/m0/s1
    • InChI Key: RJLJTSZSIHKGJS-QFIPXVFZSA-N
    • SMILES: S(C1C=CC=CC=1)(N[C@H](C(=O)O)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)(=O)=O

Computed Properties

  • Exact Mass: 466.12000
  • Monoisotopic Mass: 466.11985760g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 769
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 130Ų

Experimental Properties

  • PSA: 130.18000
  • LogP: 4.81940

Fmoc-(s)-3-amino-2-(phenylsulfonylamino)-propionic acid Security Information

  • Storage Condition:Store at 0-5 ° C

Fmoc-(s)-3-amino-2-(phenylsulfonylamino)-propionic acid Pricemore >>

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Fmoc-(s)-3-amino-2-(phenylsulfonylamino)-propionic acid Production Method

Fmoc-(s)-3-amino-2-(phenylsulfonylamino)-propionic acid Suppliers

Amadis Chemical Company Limited
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(CAS:273399-94-3)Fmoc-(s)-3-amino-2-(phenylsulfonylamino)-propionic acid
Order Number:A1151513
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:15
Price ($):353.0/590.0/778.0
Email:sales@amadischem.com

Additional information on Fmoc-(s)-3-amino-2-(phenylsulfonylamino)-propionic acid

Fmoc-(S)-3-Amino-2-(Phenylsulfonylamino)-Propionic Acid: An Overview of Its Structure, Synthesis, and Applications

Fmoc-(S)-3-Amino-2-(Phenylsulfonylamino)-propionic acid (CAS No. 273399-94-3) is a versatile and important compound in the field of organic and medicinal chemistry. This amino acid derivative is characterized by its unique structure, which includes a phenylsulfonyl group and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The compound's structural complexity and functional versatility make it a valuable building block in the synthesis of peptides, proteins, and other bioactive molecules.

The phenylsulfonyl group in Fmoc-(S)-3-Amino-2-(Phenylsulfonylamino)-propionic acid plays a crucial role in enhancing the compound's stability and reactivity. This group provides a balance between hydrophilic and hydrophobic properties, making the compound suitable for various chemical reactions. The Fmoc protecting group, on the other hand, is widely used in peptide synthesis to prevent unwanted side reactions and to facilitate the stepwise construction of complex peptides.

Recent research has highlighted the importance of Fmoc-(S)-3-Amino-2-(Phenylsulfonylamino)-propionic acid in the development of novel therapeutic agents. For instance, studies have shown that this compound can be used as a key intermediate in the synthesis of peptides with potent anti-inflammatory and anti-cancer properties. The unique combination of the phenylsulfonyl and Fmoc groups allows for precise control over the reactivity and selectivity of the amino acid during peptide synthesis.

The synthesis of Fmoc-(S)-3-Amino-2-(Phenylsulfonylamino)-propionic acid involves several well-established chemical reactions. One common approach is to start with L-cysteine, which is then converted to the corresponding sulfoxide using an oxidizing agent such as hydrogen peroxide. The sulfoxide is further transformed into the sulfone by treatment with an oxidizing agent like potassium permanganate. The resulting sulfone is then protected with the Fmoc group using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA). Finally, the amino group is introduced via amination using an appropriate amine source.

The purity and quality of Fmoc-(S)-3-Amino-2-(Phenylsulfonylamino)-propionic acid are critical for its successful application in research and development. High-purity samples are typically obtained through chromatographic techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). These methods ensure that the final product meets the stringent requirements for use in pharmaceutical and biotechnological applications.

In addition to its use in peptide synthesis, Fmoc-(S)-3-Amino-2-(Phenylsulfonylamino)-propionic acid has found applications in other areas of chemistry and biology. For example, it has been used as a chiral building block in asymmetric synthesis, where its enantiomeric purity is essential for achieving high enantioselectivity. The compound's ability to form stable complexes with metal ions also makes it useful in coordination chemistry and catalysis.

The biological activity of peptides containing Fmoc-(S)-3-Amino-2-(Phenylsulfonylamino)-propionic acid has been extensively studied. Research has shown that these peptides can exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that peptides containing this amino acid derivative showed significant inhibition of cancer cell proliferation by disrupting key signaling pathways involved in cell growth and survival.

The future prospects for Fmoc-(S)-3-Amino-2-(Phenylsulfonylamino)-propionic acid are promising. Ongoing research is focused on optimizing its use in peptide-based therapeutics and exploring new applications in materials science and nanotechnology. Advances in synthetic methods and analytical techniques are expected to further enhance the utility of this compound in various scientific disciplines.

In conclusion, Fmoc-(S)-3-Amino-2-(Phenylsulfonylamino)-propionic acid (CAS No. 273399-94-3) is a multifaceted compound with significant potential in both research and industrial applications. Its unique structural features make it an invaluable tool for chemists working on peptide synthesis, drug discovery, and materials science. As research continues to uncover new uses for this compound, its importance is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:273399-94-3)Fmoc-(s)-3-amino-2-(phenylsulfonylamino)-propionic acid
A1151513
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):353.0/590.0/778.0
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